molecular formula C12H15ClO B1416482 1-(3-Chlorophenyl)-4-methylpentan-2-one CAS No. 1175909-18-8

1-(3-Chlorophenyl)-4-methylpentan-2-one

Cat. No.: B1416482
CAS No.: 1175909-18-8
M. Wt: 210.7 g/mol
InChI Key: HQRTYCXBZFMBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-4-methylpentan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a chlorophenyl group attached to a pentanone backbone

Scientific Research Applications

1-(3-Chlorophenyl)-4-methylpentan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Safety and Hazards

“1-(3-Chlorophenyl)-4-methylpentan-2-one” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with care, avoid ingestion and inhalation, and avoid contact with skin and eyes .

Mechanism of Action

Target of Action

Compounds with similar structures, such as m-chlorophenylpiperazine, have been found to interact with the human 5-ht 2c receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Biochemical Pathways

Compounds with similar structures have been found to affect the serotonin pathway . Serotonin is a neurotransmitter that plays a key role in mood regulation, and alterations in this pathway can lead to various psychiatric disorders.

Pharmacokinetics

The metabolism of such compounds often involves oxidation and conjugation reactions, which facilitate their excretion .

Action Environment

The action, efficacy, and stability of 1-(3-Chlorophenyl)-4-methylpentan-2-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, thereby influencing its absorption and distribution. Similarly, the presence of other drugs can affect its metabolism and excretion, leading to drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-methylpentan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-chlorobenzene with 4-methylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the use of Grignard reagents. In this approach, 3-chlorobenzyl chloride is reacted with a Grignard reagent derived from 4-methylpentan-2-one. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the oxidation of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-methylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone (3-CMC): A synthetic cathinone with similar structural features but different pharmacological properties.

    4-Methylpentan-2-one: A ketone with a similar backbone but lacking the chlorophenyl group.

    3-Chlorobenzyl chloride: A chlorinated benzene derivative used in the synthesis of various organic compounds.

Uniqueness

1-(3-Chlorophenyl)-4-methylpentan-2-one is unique due to the presence of both the chlorophenyl group and the pentanone backbone, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chlorophenyl)-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-9(2)6-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,9H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRTYCXBZFMBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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